molecular formula C13H16BrClO B1293218 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane CAS No. 898760-96-8

1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane

Cat. No.: B1293218
CAS No.: 898760-96-8
M. Wt: 303.62 g/mol
InChI Key: XHCCOPYBHCRLRE-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane is an organic compound that features a brominated aromatic ring and a chlorinated aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane typically involves the following steps:

    Bromination of 3-methylphenyl: The starting material, 3-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-3-methylphenyl.

    Formation of this compound: The brominated product is then reacted with 6-chlorohexanoyl chloride in the presence of a base like pyridine to form the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target proteins or enzymes.

Comparison with Similar Compounds

    4-Bromo-3-methylphenol: A brominated phenol with similar structural features but different functional groups.

    6-Chlorohexanoyl chloride: A chlorinated aliphatic compound used in the synthesis of 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane.

Uniqueness: this compound is unique due to its combination of a brominated aromatic ring and a chlorinated aliphatic chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-6-chlorohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClO/c1-10-9-11(6-7-12(10)14)13(16)5-3-2-4-8-15/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCCOPYBHCRLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645146
Record name 1-(4-Bromo-3-methylphenyl)-6-chlorohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-96-8
Record name 1-(4-Bromo-3-methylphenyl)-6-chlorohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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